molecular formula C9H9BrN2 B11753475 3-Bromo-4,6-dimethyl-1H-indazole

3-Bromo-4,6-dimethyl-1H-indazole

Cat. No.: B11753475
M. Wt: 225.08 g/mol
InChI Key: IGBWWINKUYXCIG-UHFFFAOYSA-N
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Description

3-Bromo-4,6-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of bromine and two methyl groups at the 3rd, 4th, and 6th positions, respectively. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,6-dimethyl-1H-indazole typically involves the cyclization of ortho-substituted benzylidenehydrazines. One common method includes the reaction of 2-bromo-4,6-dimethylbenzaldehyde with hydrazine under acidic conditions to form the corresponding hydrazone, which then undergoes cyclization to yield the indazole core .

Industrial Production Methods: Industrial production of indazole derivatives often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, a Cu(OAc)2-catalyzed synthesis using oxygen as the terminal oxidant has been described for the formation of 1H-indazoles . This method can be adapted for the production of this compound by using appropriate starting materials and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4,6-dimethyl-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation can produce corresponding ketones or carboxylic acids.

Scientific Research Applications

3-Bromo-4,6-dimethyl-1H-indazole has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4,6-dimethyl-1H-indazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methyl groups contribute to its binding affinity and selectivity. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound’s effects are mediated through the modulation of signaling pathways and inhibition of key enzymes involved in disease progression.

Comparison with Similar Compounds

    1H-Indazole: The parent compound without any substituents.

    3-Methyl-1H-indazole: A derivative with a methyl group at the 3rd position.

    4,6-Dimethyl-1H-indazole: A derivative with methyl groups at the 4th and 6th positions.

Comparison: 3-Bromo-4,6-dimethyl-1H-indazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and biological activity compared to unsubstituted indazole or other mono-substituted derivatives. The bromine atom provides a site for further functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-4,6-dimethyl-2H-indazole

InChI

InChI=1S/C9H9BrN2/c1-5-3-6(2)8-7(4-5)11-12-9(8)10/h3-4H,1-2H3,(H,11,12)

InChI Key

IGBWWINKUYXCIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NNC(=C2C(=C1)C)Br

Origin of Product

United States

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